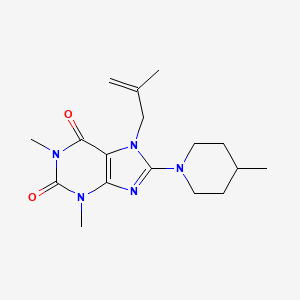
1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione is a chemical compound that belongs to the class of adenosine receptor antagonists. It is commonly known as the MRS1754 compound and is widely used in scientific research for its ability to selectively block the A2B adenosine receptor.
Mecanismo De Acción
MRS1754 selectively blocks the A2B adenosine receptor, which is known to play a role in various physiological and pathological conditions. This receptor is involved in the regulation of inflammation, angiogenesis, and immune responses. By blocking this receptor, MRS1754 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
MRS1754 has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, reduce airway hyperresponsiveness, and inhibit the growth and proliferation of cancer cells. Additionally, MRS1754 can modulate the activity of immune cells and reduce the infiltration of inflammatory cells into tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MRS1754 in lab experiments is its selective blocking of the A2B adenosine receptor, which allows for more specific and targeted studies. However, one limitation is that MRS1754 may have off-target effects on other adenosine receptors, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of MRS1754 in scientific research. One potential application is in the development of novel therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanisms of action of MRS1754 and its potential off-target effects. Finally, the development of more potent and selective A2B adenosine receptor antagonists may lead to improved therapeutic options for various diseases.
Métodos De Síntesis
The synthesis of MRS1754 involves a series of chemical reactions that are carried out in a laboratory setting. The process starts with the reaction of 2,6-dioxopurine with 4-methylpiperidine to form a key intermediate. This intermediate is then further reacted with 3-methylbut-2-en-1-ol to form the final product, MRS1754.
Aplicaciones Científicas De Investigación
MRS1754 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and asthma. It has been shown to have anti-inflammatory effects in lung tissues and can reduce airway hyperresponsiveness in asthma patients. Additionally, MRS1754 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-11(2)10-22-13-14(19(4)17(24)20(5)15(13)23)18-16(22)21-8-6-12(3)7-9-21/h12H,1,6-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEUTSKCLNMLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2875495.png)

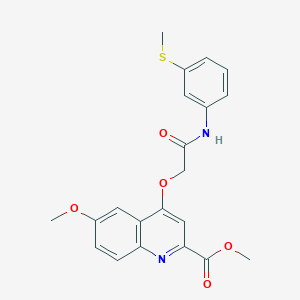
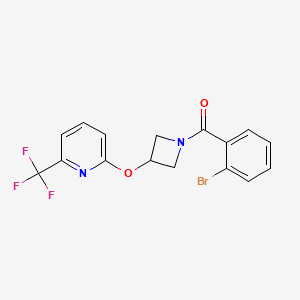
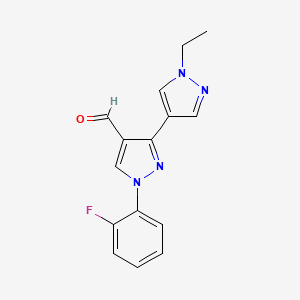
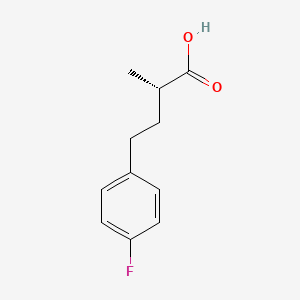
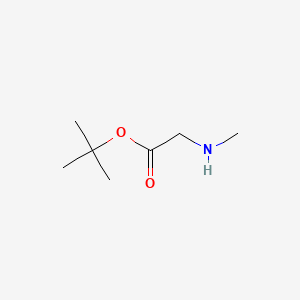
![2-cyclohexyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2875507.png)
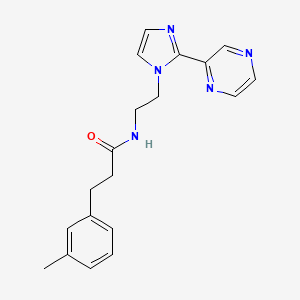
![Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2875511.png)
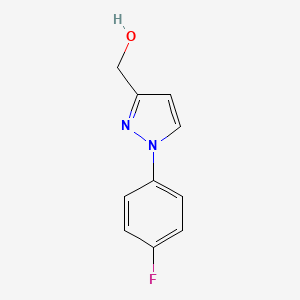
![N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine](/img/structure/B2875515.png)
![4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2875516.png)
![5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide](/img/structure/B2875517.png)